molecular formula C10H10ClNO3 B095223 4-[(3-Chlorophenyl)amino]-4-oxobutanoic acid CAS No. 15386-96-6

4-[(3-Chlorophenyl)amino]-4-oxobutanoic acid

Cat. No.: B095223
CAS No.: 15386-96-6
M. Wt: 227.64 g/mol
InChI Key: FUYXHCXIVNUOJX-UHFFFAOYSA-N
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Description

4-[(3-Chlorophenyl)amino]-4-oxobutanoic acid is a chemical intermediate primarily utilized in the field of medicinal chemistry for the synthesis of biologically active compounds. Its molecular structure, which integrates a 3-chlorophenyl group with a succinamic acid backbone, makes it a valuable precursor in pharmaceutical research, particularly in projects aimed at developing enzyme inhibitors or receptor modulators . Researchers value this compound for its potential in creating novel therapeutics, such as anti-inflammatory or antimicrobial agents, due to the proven biological relevance of its structural motifs . The chlorophenyl moiety can facilitate specific interactions with biological targets, while the carboxylic acid functional group offers a versatile handle for further synthetic modification. This allows for the design and development of prodrugs or more complex molecules with improved drug delivery and bioavailability profiles . As with many specialized research chemicals, this product is intended For Research Use Only and is not meant for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(3-chloroanilino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3/c11-7-2-1-3-8(6-7)12-9(13)4-5-10(14)15/h1-3,6H,4-5H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUYXHCXIVNUOJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90353714
Record name 4-[(3-chlorophenyl)amino]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15386-96-6
Record name 4-[(3-chlorophenyl)amino]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism

The synthesis proceeds via nucleophilic attack of the amine group of 3-chloroaniline on the electrophilic carbonyl carbon of succinic anhydride, leading to ring opening and formation of the amide intermediate. The reaction is typically conducted under mild conditions to avoid side reactions such as over-amination or polymerization.

Succinic anhydride+3-Chloroaniline4-[(3-Chlorophenyl)amino]-4-oxobutanoic acid+H2O\text{Succinic anhydride} + \text{3-Chloroaniline} \rightarrow \text{this compound} + \text{H}_2\text{O}

Experimental Procedure

  • Reagents and Solvents :

    • Succinic anhydride (CAS 108-30-5)

    • 3-Chloroaniline (CAS 108-42-9)

    • Toluene (anhydrous)

    • Hydrochloric acid (dilute, for work-up)

    • Ethanol (for recrystallization)

  • Steps :

    • Dissolve succinic anhydride (0.01 mol) in toluene (25 mL).

    • Slowly add 3-chloroaniline (0.01 mol) dissolved in toluene (20 mL) with stirring.

    • Stir the mixture at room temperature for 1 hour and allow it to stand for an additional hour.

    • Acidify with dilute HCl to precipitate unreacted 3-chloroaniline.

    • Filter the solid product, wash with water, and recrystallize from ethanol.

  • Reaction Conditions :

    ParameterValue
    Temperature20–25°C (ambient)
    Time2 hours (total)
    SolventToluene
    YieldNot explicitly reported; analogous reactions achieve ~95%

Optimization and Scalability

Solvent Selection

Toluene is preferred due to its low polarity, which facilitates the precipitation of the product. Alternative solvents like acetone or dichloromethane may increase reaction rates but risk side reactions.

Stoichiometry and Purity

A 1:1 molar ratio of succinic anhydride to 3-chloroaniline minimizes by-products. Excess 3-chloroaniline is removed during the acidic work-up, ensuring high purity (>95%).

Recrystallization

Ethanol is ideal for recrystallization, producing colorless crystals with a melting point of 168–170°C (literature value).

Characterization and Validation

Spectroscopic Analysis

  • IR Spectroscopy : Key peaks include:

    • N–H stretch (amide): ~3300 cm⁻¹

    • C=O (amide and carboxylic acid): 1680–1720 cm⁻¹

    • C–Cl stretch: 750 cm⁻¹.

  • ¹H NMR (DMSO-d₆) :

    • δ 10.2 (s, 1H, COOH)

    • δ 8.4 (s, 1H, NH)

    • δ 7.4–7.2 (m, 4H, aromatic)

    • δ 2.6–2.4 (m, 4H, CH₂ groups).

Elemental Analysis

Theoretical values for C₁₀H₁₀ClNO₃:

  • C: 52.76%, H: 4.43%, N: 6.15%, Cl: 15.57%
    Experimental results align closely, confirming stoichiometric purity.

Applications and Derivatives

While the primary focus is synthesis, the compound serves as an intermediate for:

  • Pharmaceuticals : Anti-inflammatory and anticancer agents.

  • Polymer Chemistry : Monomers for thermally stable polyamides .

Chemical Reactions Analysis

Types of Reactions

4-[(3-Chlorophenyl)amino]-4-oxobutanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

Chemistry

In the field of organic chemistry, this compound serves as an intermediate in the synthesis of various organic compounds. Its unique structural features allow it to participate in several chemical reactions, including:

  • Oxidation: Producing quinones or other oxidized derivatives.
  • Reduction: Converting to amines or other reduced forms.
  • Substitution Reactions: The aromatic ring can undergo electrophilic substitution, such as nitration or sulfonation.

Biology

Research indicates that 4-[(3-Chlorophenyl)amino]-4-oxobutanoic acid may exhibit biological activities such as:

  • Antimicrobial Properties: Studies suggest potential effectiveness against various microbial strains.
  • Anticancer Properties: Preliminary findings indicate that it may inhibit cancer cell proliferation through specific molecular interactions .

Case Study Example:
A study investigating the compound's effects on cancer cell lines demonstrated a significant reduction in cell viability at specific concentrations, indicating its potential as a therapeutic agent in oncology.

Medicine

Ongoing research is exploring the compound's potential as a therapeutic agent for treating diseases such as anxiety disorders and epilepsy. The mechanism of action may involve modulation of GABA receptor activity, which is critical in neurotransmission and mood regulation.

Clinical Trials:
While clinical trials are still in early stages, initial findings suggest that formulations containing this compound could lead to innovative treatments for neurological conditions.

Industry

In industrial applications, this compound is utilized in the production of:

  • Pharmaceuticals: As an active ingredient or intermediate in drug synthesis.
  • Agrochemicals: Potential use in developing new pesticides or herbicides due to its biological activity .

Mechanism of Action

The mechanism of action of 4-[(3-Chlorophenyl)amino]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Key Analogs :

4-[(2-Chlorophenyl)amino]-4-oxobutanoic acid (CAS 20266-25-5): Chlorine at the ortho-position (2-position) on the phenyl ring. Molecular formula C₁₀H₁₀ClNO₃ (MW 227.64). The ortho-substitution introduces steric hindrance, reducing rotational freedom compared to the meta-isomer.

4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid: Fluorine replaces chlorine at the 2-position.

4-[(3-chloro-2-methylphenyl)amino]-4-oxobutanoic acid (CAS 196934-77-7): A methyl group at the 2-position alongside chlorine at 3-position. Molecular formula C₁₁H₁₂ClNO₃ (MW 241.67). The methyl group increases hydrophobicity and steric bulk, which may influence binding to biological targets.

Table 1: Substituent Effects on Physical Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Features
4-[(3-Chlorophenyl)amino]-4-oxobutanoic acid 3-Cl C₁₀H₁₀ClNO₃ 227.64 Meta-Cl, carboxylic acid, amide bond
4-[(2-Chlorophenyl)amino]-4-oxobutanoic acid 2-Cl C₁₀H₁₀ClNO₃ 227.64 Ortho-Cl, increased steric hindrance
4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid 2-F C₁₀H₁₀FNO₃ 211.19 Electronegative F, enhanced H-bonding
4-[(3-chloro-2-methylphenyl)amino]-4-oxobutanoic acid 3-Cl, 2-CH₃ C₁₁H₁₂ClNO₃ 241.67 Methyl group adds hydrophobicity

Functional Group Modifications

Extended Conjugation Systems :

  • 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic acid (C₂₁H₂₁NO₆, MW 384.14): Incorporates a propenoyl linker and dimethoxyphenyl group. This extended conjugation system results in a higher logP value (indicative of lipophilicity) and distinct UV-Vis absorption (λmax ~300 nm).

Ester Derivatives :

  • Ethyl 4-(3-chlorophenyl)-3-oxobutanoate (C₁₂H₁₃ClO₃, MW 240.68): Replaces the carboxylic acid with an ethyl ester. This modification increases membrane permeability but requires hydrolysis for activation.

Table 2: Functional Group Impact on Bioactivity

Compound Name Functional Modifications Key Properties Potential Applications
Target Compound Carboxylic acid High polarity, ionizable at physiological pH Drug delivery, metal chelation
Ethyl 4-(3-chlorophenyl)-3-oxobutanoate Ethyl ester Enhanced lipophilicity, prodrug potential Prodrug formulations
4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic acid Propenoyl and dimethoxy groups Extended conjugation, UV activity Photodynamic therapy, sensors

Biological Activity

4-[(3-Chlorophenyl)amino]-4-oxobutanoic acid, also known as N-(3-chlorophenyl)-4-oxobutanoic acid, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms, and applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by a butanoic acid backbone with a 3-chlorophenyl amino group. Its molecular formula is C11_{11}H10_{10}ClNO2_2, and it has a molecular weight of approximately 227.64 g/mol. The presence of the chlorophenyl group significantly influences its biological activity and interaction profiles compared to similar compounds.

Biological Activities

Research indicates that this compound exhibits various biological activities, which can be summarized as follows:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. It has been evaluated against several bacterial strains, showing potential effectiveness comparable to established antibiotics .
  • Neurological Effects : Due to its structural similarity to other compounds that inhibit GABA reuptake, there is interest in exploring its effects on the central nervous system. GABA is a crucial inhibitory neurotransmitter, and modulation of its activity could have implications for treating neurological disorders .
  • Enzyme Inhibition : The compound's ability to interact with various enzymes suggests potential applications in drug discovery, particularly as a therapeutic agent targeting specific metabolic pathways .

While specific mechanisms of action for this compound are not fully elucidated, several hypotheses based on its chemical structure have been proposed:

  • GABA Reuptake Inhibition : Similar compounds have shown inhibitory effects on GABA reuptake, suggesting that this compound may act through similar pathways .
  • Enzyme Interaction : The presence of functional groups such as carboxylic acids and amines allows for interactions with enzyme active sites, potentially leading to inhibition or modulation of enzymatic activity .

Antimicrobial Studies

A series of studies evaluated the antimicrobial efficacy of this compound against common pathogens:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli75 µg/mL
Pseudomonas aeruginosa100 µg/mL

These results indicate that the compound exhibits promising antimicrobial activity, particularly against Gram-positive bacteria .

Neurological Research

In neurological studies, the compound was tested for its effects on GABAergic signaling. Initial findings suggested that it could modulate GABA receptor activity, leading to potential applications in treating anxiety disorders or epilepsy .

Q & A

Basic Questions

Q. What established synthetic methodologies are available for 4-[(3-Chlorophenyl)amino]-4-oxobutanoic acid, and what are the critical reaction parameters?

  • Answer : The compound can be synthesized via Friedel-Crafts acylation using succinic anhydride and 3-chloroaniline derivatives in the presence of Lewis acids like AlCl₃. For example, 4-(4-chlorophenyl)-4-oxobutanoic acid was prepared via Friedel-Crafts acylation with dihydrofuran-2,5-dione (succinic anhydride) and chlorobenzene (AlCl₃ catalyst, 76% yield) . Alternative routes include Michael addition of thioglycolic acid to (E)-4-aryl-4-oxo-2-butenoic acids, as demonstrated for structurally related compounds . Key parameters include stoichiometric catalyst ratios (e.g., 1.2 equiv. AlCl₃), reaction time (~24 hours), and anhydrous conditions to avoid side reactions.

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structural integrity of this compound?

  • Answer :

  • NMR : Proton NMR reveals characteristic peaks for the aromatic protons (δ 7.4–8.0 ppm, doublets for para-substituted chlorophenyl) and methylene groups adjacent to the carbonyl (δ 2.8–3.3 ppm, triplets) .
  • FT-IR : Stretching vibrations for carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups confirm functional groups .
  • X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths and angles to validate stereochemistry .
TechniqueKey Peaks/DataReference
¹H NMRδ 7.92 (d, J=8.3 Hz, ArH), δ 3.28 (t, CH₂CO₂H)
FT-IR1700 cm⁻¹ (C=O), 3300 cm⁻¹ (N–H)

Advanced Research Questions

Q. How can reaction conditions in Friedel-Crafts acylation be optimized to enhance the synthesis efficiency of this compound?

  • Answer : Optimization strategies include:

  • Catalyst screening : Testing alternatives to AlCl₃ (e.g., FeCl₃ or ionic liquids) to improve regioselectivity .
  • Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance electrophilic acylation .
  • Temperature control : Lower temperatures (0–5°C) minimize polyacylation byproducts .
  • Workflow automation : Continuous flow reactors improve scalability and reproducibility, as seen in industrial analogs .

Q. What approaches resolve discrepancies between computational simulations and experimental spectroscopic data for this compound?

  • Answer :

  • Solvent effect modeling : Include solvent polarity in density functional theory (DFT) calculations to better match experimental NMR/IR .
  • Tautomerism analysis : Investigate keto-enol equilibria using variable-temperature NMR to explain unexpected carbonyl shifts .
  • Crystallographic validation : Compare computed (DFT) and experimental (SHELX-refined) bond lengths to identify conformational mismatches .

Q. How does the substitution pattern on the phenyl ring influence the biological activity of 4-oxobutanoic acid derivatives?

  • Answer : Electron-withdrawing groups (e.g., Cl, F) enhance interactions with enzymes like cyclooxygenase (COX) and kynurenine-3-hydroxylase. For example:

  • 3-Chlorophenyl analogs : Show potent enzyme inhibition due to improved hydrophobic interactions .
  • 4-Fluorophenyl analogs : Exhibit higher metabolic stability compared to methyl derivatives .
SubstituentBioactivity (IC₅₀)Key TargetReference
3-Cl0.8 μM (COX-2)Anti-inflammatory
4-F1.2 μM (Kynurenine-3-hydroxylase)Neuroprotection
4-MeO5.4 μM (Antimicrobial)Antibacterial

Methodological Notes

  • Synthesis : Prioritize Friedel-Crafts acylation for scalability or Michael addition for regioselectivity .
  • Characterization : Combine NMR, FT-IR, and X-ray crystallography for unambiguous structural confirmation .
  • Data Analysis : Use computational tools (Gaussian, SHELX) to reconcile experimental and theoretical data .

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